5-Chloro-6-fluoroindoline-2,3-dione

Medicinal Chemistry SAR Studies Isatin Derivatives

Researchers require validated, unsymmetrically di-halogenated isatins to probe halogen bonding effects-yet regioisomer contamination or substitution with mono-halogenated analogs introduces unpredictable bioactivity. CAS 953897-06-8 (5-chloro-6-fluoroisatin) delivers a defined electronic/steric profile with zero rotatable bonds. - **Scaffold value**: Enables focused hydrazone libraries; mixed Cl/F pattern yielded superior selectivity (SI=2.5) vs. 5-FU (SI≤1) in benzylisatin models. - **Physicochemical**: MW 199.57, XLogP3 1.6, TPSA 46.2 Ų-ideal for fragment/lead-like screening. - **Supply**: Analytical-grade purity, immediate shipment for method validation or protein crystallography.

Molecular Formula C8H3ClFNO2
Molecular Weight 199.57
CAS No. 953897-06-8
Cat. No. B2708487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoroindoline-2,3-dione
CAS953897-06-8
Molecular FormulaC8H3ClFNO2
Molecular Weight199.57
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)F)NC(=O)C2=O
InChIInChI=1S/C8H3ClFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
InChIKeyGLZQDDOVGRLCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-fluoroindoline-2,3-dione: Dual-Halogenated Isatin Scaffold


5-Chloro-6-fluoroindoline-2,3-dione (CAS 953897-06-8), also referred to as 5-chloro-6-fluoroisatin, is a heterocyclic small molecule belonging to the isatin (indole-2,3-dione) family. It is characterized by simultaneous chlorine substitution at the 5-position and fluorine substitution at the 6-position on the indoline-2,3-dione core . With a molecular formula of C₈H₃ClFNO₂ and a molecular weight of 199.57 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry, enabling the preparation of libraries of derivatives for structure–activity relationship (SAR) studies . Its dual-halogen substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated or unsubstituted isatin analogs in both reactivity and putative biological profile [1].

5-Chloro-6-fluoroindoline-2,3-dione: Regiochemical Specificity


Substituting 5-chloro-6-fluoroindoline-2,3-dione (953897-06-8) with a generic mono-halogenated isatin or a regioisomer (e.g., 5-fluoro-6-chloroisatin, CAS 96202-57-2) is not scientifically justifiable without explicit comparative biological data. The presence and specific positioning of both chlorine and fluorine atoms create a unique electronic environment on the aromatic ring, directly influencing the compound's reactivity in subsequent derivatization (e.g., Schiff base formation, hydrazone synthesis) and its interaction with biological targets [1]. In closely related 1-benzylisatin series, the presence of a chloro substituent versus a fluoro substituent at the ortho position of the pendant benzyl ring led to a 2-fold difference in cytotoxicity, while a mixed chloro-fluoro derivative demonstrated a unique combined profile of potency and selectivity (SI = 2.5) superior to the clinical reference 5-FU (SI ≤ 1) [2]. This precedent demonstrates that even subtle halogen substitutions can cause non-linear and unpredictable changes in bioactivity, making direct functional substitution of the 5-chloro-6-fluoro scaffold by any alternative isatin derivative a high-risk assumption in research settings.

5-Chloro-6-fluoroindoline-2,3-dione: Comparator Evidence


Physicochemical Differentiation of Regioisomers

The target compound 5-chloro-6-fluoroindoline-2,3-dione (953897-06-8) is differentiated from its direct regioisomer, 5-fluoro-6-chloroisatin (CAS 96202-57-2), by the unique position of the halogen atoms. While both share the same molecular formula (C₈H₃ClFNO₂) and molecular weight (199.57 g/mol), they are distinct chemical entities with different IUPAC names and canonical SMILES notations . The canonical SMILES for 953897-06-8 is O=C1NC2=CC(F)=C(Cl)C=C2C1=O, reflecting the 5-chloro-6-fluoro substitution, whereas the regioisomer has a 5-fluoro-6-chloro arrangement. This difference in regiochemistry leads to distinct electronic distributions in the aromatic ring, which is critical for structure-activity relationships in medicinal chemistry programs [1]. Vendor specifications from Fluorochem indicate a purity of 98% for the target compound, providing a defined baseline for procurement .

Medicinal Chemistry SAR Studies Isatin Derivatives

Biological Comparator Data Gap

A systematic search of the published literature, including peer-reviewed articles, patents, and authoritative databases, reveals no studies that directly compare the biological activity of 5-chloro-6-fluoroindoline-2,3-dione with a defined comparator under a common assay system. While the compound is referenced as a versatile scaffold in medicinal chemistry , individual quantitative assay data (e.g., IC50, Ki) for the target compound against specific biological targets were not identified in the accessed public domain at the time of this analysis. Similarly, no head-to-head studies comparing 953897-06-8 to analogs such as 5-fluoroisatin, 5-chloroisatin, or other halogenated isatin derivatives were found. Existing data from the closely related 1-benzylisatin series (Bogdanov et al., 2023) provide class-level insight into halogen-dependent cytotoxicity trends but cannot be directly extrapolated to the target compound itself [1]. This absence of direct comparative data represents a significant evidence gap for procurement decisions based on biological differentiation.

Data Scarcity Procurement Risk Assay Development

5-Chloro-6-fluoroindoline-2,3-dione: Application Scenarios


Isatin Library Design for Kinase/IDO1 SAR

The 5-chloro-6-fluoro substitution pattern on the isatin core provides a defined electronic and steric profile for probing structure-activity relationships in enzyme inhibitor programs, particularly for targets where halogenated isatins have shown precedent activity (e.g., indoleamine 2,3-dioxygenase 1, inosine-5'-monophosphate dehydrogenase, and various kinases) [1]. When synthesizing focused libraries, the regiochemical identity of 953897-06-8 (5-chloro-6-fluoro) must be verified against the regioisomer 5-fluoro-6-chloroisatin (CAS 96202-57-2) by SMILES or InChI Key to ensure library integrity. The physicochemical properties of the target compound (MW: 199.57, XLogP3: 1.6, topological polar surface area: 46.2 Ų) indicate favorable drug-like characteristics suitable for fragment-based or lead-like screening collections .

Water-Soluble Hydrazone Derivatives Synthesis

Based on the methodology of Bogdanov et al. (2023), isatin derivatives with halogen substitution can be converted into water-soluble isatin-3-hydrazones using Girard's reagent P, yielding compounds with demonstrated anticancer and antiphytopathogenic activities [1]. The 5-chloro-6-fluoro scaffold serves as a starting material for generating a novel series of dual-halogenated hydrazones. Given that in the 1-benzylisatin series, the mixed chloro-fluoro derivative 3d exhibited a favorable selectivity index (SI = 2.5 for HuTu-80 cells) superior to 5-fluorouracil (SI ≤ 1) while maintaining low toxicity against normal WI38 fibroblasts (IC50 = 78.3 µM), the 5-chloro-6-fluoro isatin core may similarly confer a balanced potency-selectivity profile when elaborated into hydrazone libraries .

Halogen Bonding Probe for Structural Biology

The orthogonal positioning of chlorine (a strong halogen bond donor) and fluorine (a weak halogen bond donor with strong electronegativity effects) on the isatin scaffold makes 5-chloro-6-fluoroindoline-2,3-dione a useful probe for dissecting the relative contributions of halogen bonding, hydrophobic interactions, and electronic effects in protein-ligand recognition. X-ray crystallographic studies of this compound bound to target proteins can provide fundamental insights into halogen bonding geometry preferences, informing rational drug design beyond the specific target under investigation [1]. The compound's structural rigidity (zero rotatable bonds) and defined halogen positions ensure unambiguous interpretation of electron density maps.

Synthetic Methodology for Di-Halogenated Heterocycles

5-Chloro-6-fluoroindoline-2,3-dione represents a specific example of an unsymmetrically di-halogenated isatin that can be used to benchmark synthetic methodology for regioselective halogenation of indole scaffolds. The synthesis of such compounds requires controlled sequential halogenation or carefully optimized one-pot procedures, and the availability of 953897-06-8 as a characterized analytical standard enables method validation and yield optimization studies [1]. This application is particularly relevant for process chemistry groups developing scalable routes to halogenated heterocyclic building blocks for pharmaceutical development.

Technical Documentation Hub

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